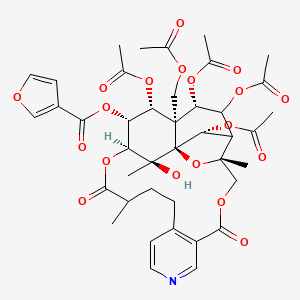

Wilfordinine D

Description

Properties

Molecular Formula |

C41H47NO19 |

|---|---|

Molecular Weight |

857.8 g/mol |

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-9-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO19/c1-19-9-10-25-11-13-42-15-27(25)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)26-12-14-52-16-26)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h11-16,19,28-34,51H,9-10,17-18H2,1-8H3/t19?,28?,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |

InChI Key |

MULDBYDFNDGEHV-KVITVWAGSA-N |

Isomeric SMILES |

CC1CCC2=C(C=NC=C2)C(=O)OC[C@]3(C4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CCC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Mechanisms of Wilforine D: A Technical Guide

For Immediate Release

Yangling, SHAANXI – Wilforine D, a sesquiterpene pyridine alkaloid derived from the medicinal plant Tripterygium wilfordii Hook. f., is emerging as a compound of significant interest to the scientific community. Researchers have identified two primary and distinct mechanisms of action through which Wilforine D exerts its biological effects: the modulation of the Wnt/β-catenin signaling pathway, relevant to inflammatory diseases such as rheumatoid arthritis, and the disruption of calcium homeostasis in insect myocytes, indicating its potential as a botanical insecticide. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

I. Anti-Inflammatory Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

In the context of rheumatoid arthritis (RA), Wilforine D has been demonstrated to alleviate pathological symptoms by directly targeting and inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial in the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of RA.[1][2]

Core Mechanism: The primary molecular target of Wilforine D in this pathway is Wnt11.[1][2] By inhibiting Wnt11, Wilforine D prevents the activation of the downstream signaling cascade. This leads to a significant reduction in the expression of β-catenin and its subsequent nuclear translocation. The diminished nuclear β-catenin results in the decreased transcription of target genes, including Cyclin D1 (CCND1), Glycogen Synthase Kinase-3β (GSK-3β), and c-Myc, which are all implicated in cell proliferation and inflammation.[1][2]

The inhibition of this pathway by Wilforine D leads to a dose-dependent reduction in the proliferation of FLS and a decrease in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) in collagen-induced arthritis (CIA) rat models.[1]

Quantitative Data:

Table 1: Effect of Wilforine D on Pro-inflammatory Cytokine Levels in CIA Rats

| Treatment Group | Dose (µg/kg) | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control (CIA) | - | ~180 | ~250 | ~150 |

| Wilforine D (Low) | 40 | ~120 | ~180 | ~100 |

| Wilforine D (Medium) | 48 | ~100 | ~150 | ~80 |

| Wilforine D (High) | 56 | ~80 | ~120 | ~60 |

Data adapted from a study on collagen-induced arthritis in rats, showing a dose-dependent decrease in serum cytokine levels after treatment with Wilforine D.[1]

Table 2: Inhibitory Effect of Wilforine D on Fibroblast-Like Synoviocytes (FLS) Proliferation

| Compound | Cell Line | IC50 | Assay |

| Wilforine D | Rheumatoid Arthritis FLS | Data not available | CCK-8 |

While the inhibitory effect is confirmed, specific IC50 values for Wilforine D on FLS proliferation are not detailed in the currently available literature.

Signaling Pathway Diagram:

II. Insecticidal Mechanism of Action: Disruption of Calcium Signaling

Wilforine D exhibits potent insecticidal properties by targeting the calcium signaling pathway in insect myocytes. This disruption leads to a state of calcium dyshomeostasis, ultimately causing paralysis and death in insects.[3]

Core Mechanism: The primary targets of Wilforine D in this pathway are the Ryanodine Receptor (RyR) and the Inositol 1,4,5-Trisphosphate Receptor (IP3R), both of which are located on the membrane of the sarcoplasmic reticulum.[3] Wilforine D activates these receptors, leading to an uncontrolled release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of the myocyte. This results in a significant and sustained increase in the intracellular calcium concentration.[3] The elevated cytoplasmic calcium levels disrupt normal muscle function, leading to paralysis and eventual death of the insect.

Quantitative Data:

Table 3: Cytotoxicity of Wilforine D on Mythimna separata Myocytes

| Assay Method | IC50 (mg/L) |

| CCK-8 | 25.14 |

| MTT | 19.65 |

Data from a study on the cytotoxicity of Wilforine D against myocytes of the insect Mythimna separata.[3]

Table 4: Effect of Wilforine D on Intracellular Calcium Concentration in Mythimna separata Myocytes

| Treatment | Concentration | Increase in [Ca2+]i |

| Wilforine D | 100 nM | 23.45% |

This data represents the percentage increase in intracellular calcium ion concentration from the initial value after treatment with Wilforine D.[3]

Signaling Pathway Diagram:

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols for key experiments cited in the research on Wilforine D.

A. Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of Wilforine D on cells.

Methodology:

-

Cell Seeding: Seed fibroblast-like synoviocytes or Mythimna separata myocytes into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of Wilforine D in culture medium. Replace the medium in the wells with 100 µL of the Wilforine D solutions at various concentrations. Include a vehicle control group.

-

Incubation: Incubate the plate for 24 to 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

B. Western Blot Analysis

Objective: To quantify the protein expression levels of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Wnt11, β-catenin, CCND1, GSK-3β, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

C. Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the mRNA expression levels of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc.

Methodology:

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

D. Immunofluorescence

Objective: To visualize the cellular localization of Wnt11.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with Wilforine D as required.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in phosphate-buffered saline (PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody against Wnt11 overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

E. Calcium Imaging

Objective: To measure changes in intracellular calcium concentration.

Methodology:

-

Cell Preparation: Isolate and culture Mythimna separata myocytes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells using a fluorescence microscope equipped with a calcium imaging system.

-

Treatment: Perfuse the cells with a solution containing Wilforine D at the desired concentration.

-

Image Acquisition: Continuously record the changes in fluorescence intensity over time.

-

Analysis: Analyze the fluorescence data to determine the relative change in intracellular calcium concentration, often expressed as the ratio of fluorescence after and before treatment (F/F₀).

IV. Conclusion

Wilforine D demonstrates a fascinating duality in its mechanism of action, positioning it as a promising candidate for both anti-inflammatory therapies and novel insecticides. Its ability to specifically target the Wnt/β-catenin pathway offers a new avenue for the treatment of rheumatoid arthritis, while its potent disruption of calcium signaling in insects highlights its potential as a bio-pesticide. Further research is warranted to fully elucidate the therapeutic and practical applications of this multifaceted natural compound.

References

- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Wilforine on the Calcium Signaling Pathway in Mythimna separata Walker Myocytes Using the Calcium Imaging Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Synthetic Pathway for the Diterpenoid Alkaloid Wilfordinine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The total synthesis of Wilfordinine D has not been reported in the peer-reviewed scientific literature. This document presents a hypothetical, yet chemically plausible, synthetic pathway based on established methodologies in complex natural product synthesis. The experimental protocols and quantitative data provided are illustrative examples for the types of reactions proposed and are not derived from an actual synthesis of this compound.

Introduction

This compound is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] Its intricate polycyclic structure, featuring numerous stereocenters and a highly oxygenated framework, presents a formidable challenge to synthetic chemists. The molecular formula of this compound is C41H47NO19.[2] This guide outlines a proposed retrosynthetic analysis and a potential forward synthesis of this compound, highlighting key intermediates and strategic chemical transformations.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1 ) begins with a strategic disconnection of the complex ester side chains and the pyridine moiety, simplifying the target to a core polycyclic structure. Further disassembly of the core would proceed by dismantling the interconnected ring systems into more manageable and synthetically accessible fragments.

Our proposed analysis identifies three key fragments:

-

Fragment A (Pyridine Sidechain): A substituted nicotinic acid derivative.

-

Fragment B (Furan Sidechain): A substituted furan-3-carboxylic acid.

-

Fragment C (Core Polycycle): A highly functionalized, stereochemically dense polycyclic diol.

The core polycycle (Fragment C) represents the most significant synthetic challenge. A potential disconnection strategy for this core would involve a late-stage intramolecular cyclization, such as a Diels-Alder or an aldol reaction, to form one of the key rings. This leads back to a more linear, but still complex, precursor.

References

An In-depth Technical Guide on the Extraction of Wilforine D from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and characterization of Wilforine D, a sesquiterpene pyridine alkaloid from the roots of Tripterygium wilfordii. This document synthesizes information from scientific literature to present detailed experimental protocols, quantitative data, and visual representations of the workflows and associated biological pathways.

Introduction

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a vine-like plant that has been used in traditional Chinese medicine for centuries to treat autoimmune and inflammatory diseases such as rheumatoid arthritis.[1] The plant is a rich source of various bioactive compounds, including diterpenoids, triterpenoids, and alkaloids. Among these, the sesquiterpene pyridine alkaloids (SPAs) have garnered significant interest due to their complex structures and potent biological activities, including immunosuppressive, anti-inflammatory, and anti-tumor effects.[1][2]

Wilforine D (also referred to as Wilfordatine D) is a wilfordate-type SPA characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core and a pyridine dicarboxylic acid moiety.[1] The total alkaloids from T. wilfordii, including compounds like Wilforine D, have shown promising therapeutic effects, with one of their molecular mechanisms being the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This guide focuses on the technical aspects of isolating this specific compound for further research and development.

Experimental Protocols

The isolation of Wilforine D is a multi-step process involving initial extraction, solvent partitioning to isolate the total alkaloids, and subsequent chromatographic purification to yield the pure compound.

Extraction of Total Alkaloids

This protocol outlines the initial extraction from the plant material and the subsequent acid-base partitioning to isolate the total alkaloid fraction.

Materials and Equipment:

-

Dried and powdered roots of Tripterygium wilfordii

-

95% Ethanol

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

5% Hydrochloric acid (HCl) aqueous solution

-

Ammonium hydroxide (NH₄OH)

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnels

-

Filtration apparatus

Procedure:

-

Hot Reflux Extraction: The powdered roots of T. wilfordii (e.g., 50 kg) are extracted with 95% ethanol (3 x 250 L) under reflux for 2 hours for each extraction cycle.[1]

-

Solvent Evaporation: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a residue.[1]

-

Chloroform Partitioning: The residue is suspended in water and partitioned with chloroform (CHCl₃) to separate compounds based on polarity. The chloroform-soluble fraction is collected.[1]

-

Acid-Base Extraction for Total Alkaloids: a. The CHCl₃-soluble extract is dissolved in ethyl acetate (EtOAc) and partitioned three times with a 5% HCl aqueous solution. The acidic aqueous layer, containing the protonated alkaloids, is collected.[1] b. The pH of the HCl aqueous layer is adjusted to 8-9 with ammonium hydroxide to precipitate the total alkaloids.[1] c. The precipitate is filtered and redissolved in EtOAc.[1]

-

Initial Purification: The EtOAc solution containing the total alkaloids is passed through a neutral alumina column, eluting with EtOAc. The eluate is collected and concentrated to yield the total alkaloid (TA) fraction.[1]

Chromatographic Purification of Wilforine D

The total alkaloid fraction is a complex mixture that requires further separation using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Total Alkaloid (TA) fraction

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

-

ODS (C18) chromatography column

-

Preparative HPLC system with a C18 column (e.g., Waters XSelected CSH Prep C18)

-

Fraction collector

-

HPLC vials

Procedure:

-

ODS Column Chromatography: a. The TA fraction is subjected to chromatography on an ODS (C18) column.[1] b. A gradient elution is performed with a mobile phase of methanol and water (e.g., starting from 35:65 v/v and gradually increasing to 100% methanol).[1] c. Fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to identify those containing Wilforine D and other related alkaloids.

-

Preparative HPLC: a. The fraction containing the target compound is further purified by preparative HPLC on a C18 column.[1] b. A specific gradient of acetonitrile and 0.05% trifluoroacetic acid in water is used as the mobile phase. For example, a gradient from 23:77 to 45:55 (v/v) ACN:H₂O with TFA can be employed.[1] c. The elution is monitored at a specific wavelength (e.g., 220 nm), and the peak corresponding to Wilforine D is collected.[1] d. The collected fraction is evaporated to remove the mobile phase, yielding the purified Wilforine D.

Characterization and Identification

The identity and purity of the isolated Wilforine D are confirmed using spectroscopic methods.

Procedure:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula. For Wilforine D (Wilfordatine D), the molecular formula has been determined as C₃₉H₄₅NO₁₉.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the compound.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data related to the extraction and composition of Wilforine and related compounds from Tripterygium wilfordii.

| Extraction Step | Starting Material | Solvent/Method | Product | Yield/Content | Reference |

| Initial Ethanol Extraction | 50 kg powdered roots | 95% Ethanol (reflux) | Crude Ethanol Extract | Not specified | [1] |

| Chloroform Partitioning | Crude Ethanol Extract | Chloroform/Water | CHCl₃-soluble extract | 120 g | [1] |

| Acid-Base Extraction | 120 g CHCl₃-soluble extract | EtOAc, 5% HCl, NH₄OH | Total Alkaloids (TA) | 21.36 g | [1] |

| ODS Chromatography | 12.76 g Total Alkaloids | Methanol/Water gradient | Fraction 1 (containing Wilforine D precursor) | 427 mg | [1] |

| Preparative HPLC | Fraction 1 sub-fraction | ACN/H₂O with TFA | Purified Wilfordatine D (4) | Not specified for individual compound | [1] |

| Extract Type | Wilforine Content (%) | Triptolide Content (%) | Celastrol Content (%) | Reference |

| Ethanol Extract | 1.1 | 0.015 | 0.71 | Fang et al., 2012 |

| Ethyl Acetate (EtOAc) Extract | 2.4 | 0.032 | 1.4 | Fang et al., 2012 |

| "Extract 1" (Proprietary Method) | 4.4 | 0.051 | Not specified | Fang et al., 2012 |

| "Tripterygium Glycosides" (Commercial) | 1.70 | 0.92 | Not specified | Fang et al., 2012 |

Mandatory Visualizations

Experimental Workflow

References

Unveiling Wilfordine D: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine D, a prominent sesquiterpenoid pyridine alkaloid, is a natural compound of significant interest primarily isolated from the roots of Tripterygium wilfordii, commonly known as the thunder god vine. This plant has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the natural sources of Wilfordine D, detailed experimental protocols for its extraction and purification, quantitative analysis methodologies, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Wilfordine D

The principal natural source of Wilfordine D is the plant Tripterygium wilfordii Hook. f., a member of the Celastraceae family.[1][2] This perennial vine is native to China, Japan, and Korea. While various parts of the plant contain a complex array of bioactive compounds, the roots are the primary source for the extraction of Wilfordine D and other related alkaloids.[1][2] Other closely related alkaloids, such as wilforine, wilforgine, and wilfortrine, are also found within the same plant species. It is important to note that the concentration of these alkaloids can vary depending on the plant's geographical location, age, and the specific part of the root being analyzed.

Isolation and Purification of Wilfordine D

The isolation of Wilfordine D from Tripterygium wilfordii is a multi-step process that involves initial extraction from the plant material followed by a series of chromatographic purification techniques. While a definitive, universally standardized protocol is not established, the following sections outline a general yet detailed workflow based on established methodologies for the isolation of alkaloids from this plant.

Extraction

The initial step involves the extraction of crude alkaloids from the dried and powdered roots of Tripterygium wilfordii.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: The roots of Tripterygium wilfordii are collected, washed, dried, and pulverized into a fine powder to increase the surface area for efficient solvent penetration.

-

Solvent Selection: Ethanol is a commonly used solvent for the initial extraction.[3] The polarity of the solvent is crucial for effectively dissolving the target alkaloids.

-

Extraction Procedure:

-

The powdered root material is subjected to exhaustive extraction with an appropriate solvent, such as 95% ethanol, typically using a Soxhlet apparatus or through repeated maceration with agitation.[3]

-

The extraction is usually performed for several hours to ensure the maximum possible yield of the crude extract.

-

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Purification

The crude extract contains a complex mixture of compounds, including various alkaloids, terpenoids, and other secondary metabolites. Therefore, a systematic purification strategy is essential to isolate Wilfordine D.

Experimental Protocol: Chromatographic Purification

-

Acid-Base Extraction: The crude extract is first subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds.

-

The crude residue is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or ethyl acetate.

-

The organic layer is collected and concentrated to yield a crude alkaloid mixture.

-

-

Column Chromatography: The crude alkaloid mixture is further purified using various column chromatography techniques.

-

Silica Gel Chromatography: The mixture is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol is often used. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Wilfordine D.

-

Sephadex LH-20 Chromatography: Fractions enriched with Wilfordine D can be further purified using a Sephadex LH-20 column with methanol as the eluent. This technique separates compounds based on their molecular size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of Wilfordine D is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly employed.

-

The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid) to improve peak shape.

-

The elution can be performed in isocratic or gradient mode.

-

Fractions corresponding to the Wilfordine D peak are collected, and the solvent is evaporated to yield the pure compound.

-

Quantitative Analysis

Accurate quantification of Wilfordine D in plant extracts and purified samples is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Table 1: Quantitative Data for Related Compounds from Tripterygium wilfordii

| Compound | Plant Part | Extraction Method | Analytical Method | Yield/Concentration | Reference |

| Wilforine | Hairy Roots | - | HPLC | Not specified | [4][5] |

| Triptolide | Hairy Roots | - | HPLC | Not specified | [4][5] |

Experimental Protocol: UPLC-MS/MS for Wilfordine D Quantification

-

Sample Preparation: A known amount of the plant extract or purified sample is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Wilfordine D would need to be determined by infusing a pure standard.

-

Source Parameters: Optimized parameters for capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

-

Quantification: A calibration curve is generated using a series of known concentrations of a pure Wilfordine D standard. The concentration of Wilfordine D in the samples is then determined by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

Wilfordine D, along with other alkaloids from Tripterygium wilfordii, exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and insecticidal properties. The precise molecular mechanisms underlying these activities are still under investigation, but preliminary evidence suggests the involvement of key cellular signaling pathways.

Anti-inflammatory and Immunosuppressive Effects

The anti-inflammatory and immunosuppressive effects of compounds from Tripterygium wilfordii are thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Apoptosis Induction

Several compounds isolated from Tripterygium wilfordii have been shown to induce apoptosis, or programmed cell death, in various cell lines. This is a key mechanism for their potential anti-cancer and immunomodulatory effects. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion

Wilfordine D stands out as a significant bioactive alkaloid from Tripterygium wilfordii with promising therapeutic potential. This guide has provided a detailed overview of its natural sourcing and a comprehensive framework for its isolation and purification. The outlined experimental protocols, though generalized, offer a solid foundation for researchers to develop more specific and optimized methods. The elucidation of its precise mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and those governing apoptosis, remains an active area of research. Further investigation into these areas will be critical for unlocking the full therapeutic potential of Wilfordine D and for the development of novel drugs for a range of diseases.

References

- 1. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of Tripterygium wilfordii Hook. f. Hairy root culture and optimization of its culture conditions for the production of triptolide and wilforine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The intricate biosynthetic pathways of sesquiterpene alkaloids in Tripterygium species are a subject of intense research, driven by the diverse biological activities of these complex natural products. This technical guide provides an in-depth exploration of the core biosynthetic pathways, experimental methodologies used to elucidate them, and quantitative data to support our current understanding. This document is intended for researchers, scientists, and drug development professionals working with Tripterygium or interested in the biosynthesis of complex natural products.

Overview of Sesquiterpene Alkaloid Biosynthesis

Sesquiterpene pyridine alkaloids (SPAs) from Tripterygium species are a large and structurally diverse family of natural products.[1] They are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a pyridine dicarboxylic acid derivative, forming a macrocyclic structure.[1][2][3] The biosynthesis of these molecules can be conceptually divided into three key stages: the formation of the sesquiterpene backbone, the biosynthesis of the nicotinic acid moiety, and the subsequent tailoring reactions including hydroxylations and esterifications.

The initial steps of terpenoid biosynthesis are conserved across many plant species. The mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[4] For sesquiterpenoids, three molecules of IPP are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to the sesquiterpene skeleton.[4]

The Dihydro-β-agarofuran Core Biosynthesis

The formation of the characteristic dihydro-β-agarofuran sesquiterpene core is a critical step in the biosynthesis of SPAs. This process is initiated by the cyclization of FPP, catalyzed by a sesquiterpene synthase (TPS).

Key Enzymes and Intermediates

Recent studies have identified candidate genes encoding sesquiterpene synthases in Tripterygium species. For instance, multi-omics data from Tripterygium has led to the identification of 14 sesquiterpene synthase genes.[5] Functional characterization of some of these enzymes, such as TwTPS5 and TwTPS16 from Tripterygium wilfordii and ThTPS5 from Tripterygium hypoglaucum, has shown that they catalyze the conversion of FPP to γ-selinene.[5] This suggests that γ-selinene is a key intermediate in the biosynthesis of the dihydroagarofuran core. The functional conservation of these enzymes across different Tripterygium species and even in other members of the Celastraceae family points to a common evolutionary origin for the biosynthesis of this class of compounds.[5]

Following the initial cyclization, a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), are required to produce the polyhydroxylated dihydro-β-agarofuran core. The exact sequence of these hydroxylations and the specific CYPs involved are still under active investigation.

Biosynthesis of the Pyridine Dicarboxylic Acid Moiety

The pyridine dicarboxylic acid moiety, which forms the second part of the macrocyclic structure of SPAs, is derived from primary metabolism. While the specific biosynthetic pathway in Tripterygium has not been fully elucidated, it is proposed to originate from precursors such as aspartic acid and dihydroxyacetone phosphate, consistent with the biosynthesis of nicotinic acid (Vitamin B3) in other organisms.

Tailoring and Assembly of Sesquiterpene Pyridine Alkaloids

The final steps in the biosynthesis of SPAs involve the esterification of the polyhydroxylated dihydro-β-agarofuran core with the pyridine dicarboxylic acid derivative. This esterification is likely catalyzed by specific acyltransferases, resulting in the formation of the characteristic macrocyclic structure. Further diversity is generated by additional tailoring reactions, such as acetylation, benzoylation, and furanoylation of the remaining hydroxyl groups on the sesquiterpene core.[1]

Experimental Protocols

The elucidation of these complex biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of Biosynthetic Genes

A key strategy for characterizing the function of candidate genes is their expression in a heterologous host system that does not produce the compounds of interest.

5.1.1. Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This method allows for the rapid, transient expression of plant genes in the leaves of N. benthamiana.

-

Vector Construction: The coding sequences of candidate Tripterygium genes (e.g., TwTPS5) are cloned into a suitable binary vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like the CaMV 35S promoter.

-

Agrobacterium Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Infiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, cultures of Agrobacterium harboring different constructs are mixed prior to infiltration.

-

Incubation and Metabolite Extraction: The infiltrated plants are incubated for 3-5 days to allow for gene expression and protein accumulation. The infiltrated leaf tissue is then harvested, ground in liquid nitrogen, and extracted with an appropriate organic solvent (e.g., ethyl acetate) for metabolite analysis.

5.1.2. Expression in Saccharomyces cerevisiae

Yeast provides a powerful system for the production and characterization of plant enzymes, particularly cytochrome P450s, which often require a specific reductase for activity.

-

Yeast Strain and Vectors: A suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana P450 reductase) and expression vectors (e.g., pYeDP60) are used.

-

Gene Cloning and Transformation: The coding sequences of the Tripterygium genes are cloned into the yeast expression vector. The resulting constructs are then transformed into the yeast cells using standard methods (e.g., lithium acetate method).

-

Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by transferring the culture to a medium containing galactose.

-

Microsome Isolation and Enzyme Assays: For membrane-bound enzymes like CYPs, microsomes are isolated from the yeast cells. Enzyme activity is then assayed by providing the appropriate substrate (e.g., a sesquiterpene intermediate) and cofactors (e.g., NADPH) and analyzing the products by GC-MS or LC-MS.

Gene Silencing and Knockout

To confirm the in vivo function of a gene, its expression can be knocked down or knocked out in Tripterygium itself.

CRISPR/Cas9-mediated Gene Knockout

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific region of the gene of interest (e.g., TwTPS5).

-

Vector Construction: The sgRNA and the Cas9 nuclease are cloned into a plant transformation vector.

-

Agrobacterium-mediated Transformation: The CRISPR/Cas9 construct is introduced into Tripterygium cells or tissues (e.g., hairy roots) via Agrobacterium-mediated transformation.

-

Regeneration and Analysis: Transgenic plants or hairy root lines are regenerated, and successful gene editing is confirmed by PCR and sequencing. The metabolic profile of the knockout lines is then compared to that of wild-type plants to determine the effect of the gene knockout on sesquiterpene alkaloid biosynthesis.

Metabolite Analysis

5.3.1. Extraction and Quantification

-

Sample Preparation: Plant tissues (e.g., roots, leaves, or hairy root cultures) are harvested, freeze-dried, and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, often a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). For SPAs, an acid-base extraction can be employed to enrich the alkaloid fraction.

-

Quantification: The concentrations of specific sesquiterpene alkaloids are determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (LC-MS/MS). A standard curve is generated using purified standards of the compounds of interest.

5.3.2. Structure Elucidation

The structures of novel sesquiterpene alkaloids are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following tables summarize some of the available quantitative data related to the biosynthesis and biological activity of sesquiterpene alkaloids in Tripterygium species.

Table 1: Inhibitory Activity of Sesquiterpene Pyridine Alkaloids on NF-κB Pathway

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Wilfordatine E | 8.75 | HEK293/NF-κB-Luc | [6] |

| Tripfordine A | 0.74 | HEK293/NF-κB-Luc | [6] |

| Wilforine | 15.66 | HEK293/NF-κB-Luc | [6] |

| Wilfordatine M | 1.64 | HEK293/NF-κB-Luc | [7] |

| Known Analog 6 | 9.05 | HEK293/NF-κB-Luc | [7] |

| Total Alkaloids (TA) | 7.25 (µg/mL) | HEK293/NF-κB-Luc | [6] |

Table 2: Cytotoxicity of Sesquiterpenoid Alkaloids from Tripterygium wilfordii Roots

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cangorin K (1) | SMMC7721 | 0.26 - 9.67 | [8] |

| Dimacroregelines C (2) | SMMC7721 | 0.26 - 9.67 | [8] |

| Dimacroregelines D (3) | SMMC7721 | 0.26 - 9.67 | [8] |

| Known Sesquiterpenoid (4) | SMMC7721 | 0.26 - 9.67 | [8] |

| Cangorin K (1) | LN-229 | 0.50 - 7.38 | [8] |

| Dimacroregelines C (2) | LN-229 | 0.50 - 7.38 | [8] |

| Dimacroregelines D (3) | LN-229 | 0.50 - 7.38 | [8] |

| Known Sesquiterpenoid (4) | LN-229 | 0.50 - 7.38 | [8] |

| Known Sesquiterpenoid (5) | LN-229 | 0.50 - 7.38 | [8] |

Future Perspectives

The elucidation of the complete biosynthetic pathways of sesquiterpene alkaloids in Tripterygium species is an ongoing endeavor. Future research will likely focus on:

-

Identification of the remaining biosynthetic genes: This includes the CYPs responsible for the extensive oxidation of the sesquiterpene core and the acyltransferases that catalyze the final esterification steps.

-

Metabolic engineering: With a complete understanding of the biosynthetic pathways, it will be possible to engineer microbial or plant-based systems for the sustainable production of high-value sesquiterpene alkaloids. This could involve overexpressing key biosynthetic genes, silencing competing pathways, and optimizing culture conditions.

-

Elucidation of regulatory networks: Understanding how the biosynthesis of these compounds is regulated at the genetic level will provide further opportunities for metabolic engineering and for optimizing their production in their native host.

This technical guide provides a snapshot of the current knowledge on the biosynthesis of sesquiterpene alkaloids in Tripterygium. As research in this field continues to advance, we can expect to gain a deeper understanding of these fascinating molecules and their potential applications.

References

- 1. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a plant viral-vector-based gene expression assay for the screening of yeast cytochrome p450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Three new sesquiterpenoid alkaloids from the roots of Tripterygium wilfordii and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilfordine D: A Technical Overview of Its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine D is a complex diterpenoid alkaloid isolated from the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions. While extensive research has been conducted on the crude extracts of Tripterygium wilfordii and some of its prominent constituents like triptolide, specific pharmacological data on Wilfordine D remains limited in the public domain. This technical guide synthesizes the available information on the broader class of Tripterygium alkaloids to infer the potential properties of Wilfordine D, and presents the specific, albeit limited, data found directly related to this compound.

Core Pharmacological Activities of Tripterygium Alkaloids

Alkaloids from Tripterygium wilfordii are known to possess a range of potent biological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective effects. The primary mechanisms underlying these activities are believed to involve the modulation of key signaling pathways, induction of apoptosis, and the production of reactive oxygen species (ROS).

Anti-Inflammatory and Immunosuppressive Properties

The most well-documented effects of Tripterygium alkaloids are their potent anti-inflammatory and immunosuppressive activities. These properties are thought to be central to their therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action:

-

NF-κB Inhibition: A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, Tripterygium alkaloids can significantly reduce the inflammatory cascade.

-

MAPK Pathway Modulation: These compounds also modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.

-

Cytokine Production Inhibition: They have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Caption: Putative inhibition of the NF-κB signaling pathway by Wilfordine D.

Anti-Cancer Properties

Preliminary studies on various Tripterygium alkaloids suggest potential anti-cancer activities.

Mechanism of Action:

-

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of caspases, a family of enzymes central to the apoptotic process, and the regulation of pro- and anti-apoptotic proteins.

-

Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS levels can trigger oxidative stress, leading to apoptosis in cancer cells.

Caption: Proposed mechanism of apoptosis induction in cancer cells by Wilfordine D.

Quantitative Data

Specific quantitative pharmacological data for Wilfordine D is scarce. The following table summarizes the available data on its insecticidal activity. It is important to note that this data may not be directly translatable to human pharmacology but provides a starting point for understanding its biological activity.

| Compound | Target Organism | Parameter | Value | Reference |

| Wilfordine | Mythimna separata (3rd instar larvae) | ND50 (Medium Narcosis Dose) | 8.82 µ g/larva | [1] |

| Wilfordine | Plutella xylostella (3rd instar larvae) | ND50 (Medium Narcosis Dose) | 4.71 µ g/larva | [1] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay (General Protocol)

-

Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages, in DMEM supplemented with 10% FBS and antibiotics.

-

Stimulation: Seed cells in 96-well plates and pre-treat with various concentrations of Wilfordine D for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: After 24 hours of incubation, measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

Caption: General experimental workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

Wilfordine D, as a constituent of the medicinally important plant Tripterygium wilfordii, holds potential for significant pharmacological activities, likely mirroring the anti-inflammatory, immunosuppressive, and anti-cancer properties of its sister alkaloids. However, a notable gap exists in the scientific literature regarding specific, quantitative data and detailed mechanistic studies for Wilfordine D. The available information is largely inferred from the broader family of Tripterygium alkaloids.

The insecticidal activity of Wilfordine, with a proposed mechanism involving Na+-K+-ATPase inhibition, provides a valuable, albeit isolated, piece of data. Future research should focus on:

-

Isolation and Purification: Development of robust methods for the isolation of pure Wilfordine D to enable precise pharmacological testing.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of its anti-inflammatory, immunosuppressive, and anti-cancer effects using established cell and animal models.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and EC50 values for various biological targets.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by Wilfordine D.

A thorough investigation of Wilfordine D is warranted to unlock its potential therapeutic applications and to contribute to a more complete understanding of the complex pharmacology of Tripterygium wilfordii.

References

Early-Stage Research on Vitamin D's Biological Activity: A Technical Guide

Introduction

Vitamin D, a secosteroid hormone, plays a crucial role in calcium homeostasis and bone metabolism.[1] Beyond its classical functions, emerging evidence from preclinical studies highlights its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the early-stage research on the biological activities of Vitamin D, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This report is intended for researchers, scientists, and drug development professionals.

Anti-inflammatory and Immunosuppressive Activities

Vitamin D exerts significant immunomodulatory effects by regulating the production of cytokines and inhibiting pro-inflammatory cells. The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D3), interacts with the Vitamin D receptor (VDR), which is expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells.[3][4] This interaction leads to the modulation of several signaling pathways, resulting in a reduction of inflammation.

Key Signaling Pathways in Immunomodulation

1. Nuclear Factor Kappa B (NF-κB) Pathway: Vitamin D can suppress the NF-κB signaling pathway, a key regulator of inflammation.[2][4] By inhibiting NF-κB, Vitamin D reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][5]

2. T-cell Differentiation and Cytokine Production: Vitamin D influences T-cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype to a more anti-inflammatory Th2 and regulatory T cell (Treg) phenotype.[3][4] It suppresses the production of Th1-associated cytokines like IFN-γ and IL-2, while promoting the secretion of anti-inflammatory cytokines like IL-4, IL-5, and IL-10.[3]

3. Nrf2/HO-1 Signaling Pathway: Recent studies have shown that Vitamin D can activate the Nrf2/HO-1 signaling pathway, which plays a protective role against oxidative stress and inflammation in conditions like asthma.[5]

dot digraph "Vitamin_D_Immunomodulatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"Vitamin_D" [label="Vitamin D\n(1,25(OH)2D3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "VDR" [label="Vitamin D Receptor\n(VDR)", fillcolor="#FBBC05", fontcolor="#202124"]; "NF_kB_Inhibition" [label="NF-κB Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro_inflammatory_Cytokines" [label="↓ Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; "T_Cell_Modulation" [label="T-Cell Modulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Th1_Th17_Differentiation" [label="↓ Th1/Th17 Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Th2_Treg_Differentiation" [label="↑ Th2/Treg Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Anti_inflammatory_Cytokines" [label="↑ Anti-inflammatory Cytokines\n(IL-4, IL-10)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Vitamin_D" -> "VDR" [color="#5F6368"]; "VDR" -> "NF_kB_Inhibition" [color="#5F6368"]; "NF_kB_Inhibition" -> "Pro_inflammatory_Cytokines" [color="#5F6368"]; "VDR" -> "T_Cell_Modulation" [color="#5F6368"]; "T_Cell_Modulation" -> "Th1_Th17_Differentiation" [color="#5F6368"]; "T_Cell_Modulation" -> "Th2_Treg_Differentiation" [color="#5F6368"]; "Th2_Treg_Differentiation" -> "Anti_inflammatory_Cytokines" [color="#5F6368"]; } caption: "Vitamin D's immunomodulatory signaling pathways."

Anti-Cancer Activity

Compelling evidence from preclinical studies suggests that Vitamin D has anti-tumor effects in various cancers.[1] The active metabolite, 1,25D3, and its analogs have been shown to induce cell cycle arrest, apoptosis, and differentiation, while suppressing inflammation, angiogenesis, invasion, and metastasis in vitro and in vivo.[1]

Mechanisms of Anti-Cancer Action

1. Cell Cycle Arrest and Apoptosis: Vitamin D can induce cell cycle arrest at the G1/S and G2+M phases, leading to a cessation of cell proliferation.[6] It also promotes apoptosis (programmed cell death) in cancer cells.

2. Inhibition of Angiogenesis and Metastasis: Vitamin D has been shown to inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and spread. It can also suppress the invasion and metastasis of cancer cells.[1]

3. Hedgehog Signaling Pathway: Recent research indicates that Vitamin D can regulate the Hedgehog (Hh) signaling pathway, which is crucial for tissue differentiation during embryonic development and is often dysregulated in cancer.[7]

dot digraph "Vitamin_D_Anticancer_Mechanisms" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"Vitamin_D" [label="Vitamin D\n(1,25(OH)2D3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G1/S, G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="↑ Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Angiogenesis" [label="↓ Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metastasis" [label="↓ Invasion & Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="↓ Tumor Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Vitamin_D" -> "Cancer_Cell" [color="#5F6368"]; "Cancer_Cell" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "Cancer_Cell" -> "Apoptosis" [color="#5F6368"]; "Cancer_Cell" -> "Angiogenesis" [color="#5F6368"]; "Cancer_Cell" -> "Metastasis" [color="#5F6368"]; "Cell_Cycle_Arrest" -> "Tumor_Growth" [color="#5F6368"]; "Apoptosis" -> "Tumor_Growth" [color="#5F6368"]; "Angiogenesis" -> "Tumor_Growth" [color="#5F6368"]; "Metastasis" -> "Tumor_Growth" [color="#5F6368"]; } caption: "Mechanisms of Vitamin D's anti-cancer activity."

Quantitative Data Summary

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 14.2 µg/mL (for Artemisia judaica extract, a source of compounds with similar activities) | [8] |

| Anti-proliferative | Refractory Chronic Lymphocytic Leukemia | Partial Remission Rate | 67% (12/18 patients) | [9] |

| Cancer Survival | Lung Cancer Patients | Hazard Ratio (Highest vs. Lowest Quintile of 25(OH)D) | 0.63 (95% CI = 0.44 to 0.90) | [10] |

| Cancer Survival | Overall Cancer | Hazard Ratio (Highest vs. Lowest Quintile of 25(OH)D) | 0.83 (95% CI = 0.70 to 0.98) | [10] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Vitamin D analog) for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria metabolize MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model for Anti-Cancer Activity

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A specific number of human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Vitamin D analog) via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Data Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed. The tumor inhibition rate is calculated.

dot digraph "In_Vivo_Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="1. Human Cancer\nCell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Implantation" [label="2. Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="3. Tumor Growth to\nPalpable Size", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="4. Randomization into\nControl & Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [label="5. Administration of\nVehicle or Test Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="6. Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Endpoint" [label="7. Endpoint Reached", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="8. Tumor Excision,\nWeighing & Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Cell_Culture" [color="#5F6368"]; "Cell_Culture" -> "Implantation" [color="#5F6368"]; "Implantation" -> "Tumor_Growth" [color="#5F6368"]; "Tumor_Growth" -> "Randomization" [color="#5F6368"]; "Randomization" -> "Treatment" [color="#5F6368"]; "Treatment" -> "Monitoring" [color="#5F6368"]; "Monitoring" -> "Endpoint" [color="#5F6368"]; "Endpoint" -> "Analysis" [color="#5F6368"]; "Analysis" -> "End" [color="#5F6368"]; } caption: "Workflow for an in vivo xenograft model study."

Conclusion

Early-stage research strongly supports the multifaceted biological activities of Vitamin D, particularly its anti-inflammatory, immunosuppressive, and anti-cancer effects. The modulation of key signaling pathways such as NF-κB and the induction of cell cycle arrest and apoptosis in cancer cells are central to its mechanisms of action. The provided experimental protocols for in vitro and in vivo studies offer a framework for further investigation into the therapeutic potential of Vitamin D and its analogs. Continued research in this area is warranted to translate these promising preclinical findings into clinical applications for the treatment of inflammatory diseases and cancer.

References

- 1. Mechanistic Insights of Vitamin D Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. The Effects of Vitamin D on Immune System and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unveiling the potent effect of vitamin D: harnessing Nrf2/HO-1 signaling pathways as molecular targets to alleviate urban particulate matter-induced asthma inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hedgehog and Vitamin D Signaling Pathways in Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Immunosuppressive effects and clinical response of fludarabine in refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediagnostic Serum Vitamin D, Vitamin D Binding Protein Isoforms, and Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Wilfordine D: An In-Depth Technical Guide

An important note for our audience: Extensive searches for a compound specifically named "Wilfordine D" have not yielded any publicly available toxicological data. The information presented in this guide is based on general principles of toxicology and data from related compounds, and should be considered illustrative rather than a definitive profile of a compound named "Wilfordine D". Researchers are strongly advised to consult primary literature and conduct their own comprehensive assessments for any specific compound of interest.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours). The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.[1][2]

Table 1: Acute Toxicity Data

| Test | Species | Route of Administration | LD50/LC50 | Reference |

| Data Not Available |

Experimental Protocol: Acute Oral Toxicity (Limit Test - Rodent)

This protocol is a general guideline for an initial acute oral toxicity study.[3][4]

-

Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females, are used. Animals are acclimated to the laboratory conditions for at least 5 days.

-

Housing and Fasting: Animals are housed in standard conditions. Prior to dosing, animals are fasted overnight (for rats) with water available ad libitum.

-

Dose Administration: A limit dose of 2000 mg/kg body weight is typically used. The test substance is administered orally by gavage in a single dose. The volume administered should be minimized.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a substance to cells. These assays are crucial in the early stages of drug development to screen for compounds with potential toxicity.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Assay | Endpoint | IC50/LC50 | Reference |

| Data Not Available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound is added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as mutations, chromosomal aberrations, and DNA strand breaks.[5][6]

Table 3: Genotoxicity Data

| Assay | Test System | Result | Reference |

| Data Not Available |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[5]

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Organ-Specific Toxicity

Organ-specific toxicity refers to the adverse effects of a substance on specific organs. This can be assessed through in vivo studies where animals are exposed to the substance and various organs are examined for pathological changes.[7][8]

Table 4: Organ-Specific Toxicity Data

| Organ | Species | Route of Administration | Duration | Observed Effects | Reference |

| Data Not Available |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.[9][10]

-

Animal Selection and Dosing: At least three dose groups and a control group of rodents are used. The test substance is administered orally on a daily basis for 28 days.

-

Clinical Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly.

-

Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Mechanisms of Toxicity

Understanding the mechanism of toxicity is crucial for risk assessment and for the development of safer alternatives. Toxicity can be mediated through various pathways, including oxidative stress, receptor interaction, and enzyme inhibition.

Potential Signaling Pathways Involved in Toxicity

The following diagram illustrates a generalized signaling pathway that can be activated by a toxic substance, leading to cellular stress and apoptosis.

Caption: Generalized signaling pathway of cellular toxicity.

Experimental Workflow for Investigating Mechanism of Toxicity

The following diagram outlines a typical workflow for elucidating the toxic mechanism of a compound.

Caption: Workflow for mechanistic toxicity studies.

References

- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 2. Median lethal dose - Wikipedia [en.wikipedia.org]

- 3. fda.gov [fda.gov]

- 4. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diuron exposure induces systemic and organ-specific toxicity following acute and sub-chronic exposure in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Silico Prediction of Wilforine D Targets

This technical guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the molecular targets of Wilforine D, a major alkaloid component of Tripterygium wilfordii Hook F. Given the therapeutic potential and inherent toxicity of Wilforine D, identifying its protein targets is a critical step in understanding its mechanism of action and advancing its potential clinical applications. This document details the common in silico workflows, data presentation, and experimental protocols relevant to this endeavor.

While direct and extensive in silico studies exclusively on Wilforine D are limited, this guide draws upon established computational drug discovery methods and relevant research on related alkaloids from Tripterygium wilfordii to present a robust framework for target prediction. A key study by Luo et al. (2023) on the alkaloid-driven synergy of Tripterygium wilfordii polyglycosides in overcoming cisplatin resistance in ovarian cancer serves as a primary reference for the methodologies and potential pathways discussed herein.[1]

Core Concepts in In Silico Target Prediction

In silico target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule, such as Wilforine D, and biological macromolecules, typically proteins.[2][3][4] These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods rely on the principle that molecules with similar structures often exhibit similar biological activities. These approaches compare the chemical features of Wilforine D to databases of compounds with known protein targets.[3][5]

-

Structure-based methods , most notably molecular docking, utilize the three-dimensional structures of potential protein targets to simulate their interaction with the ligand.[4][6] This allows for the prediction of binding modes and affinities.

A typical workflow for in silico target prediction is a multi-step process that integrates various computational tools to refine the list of potential targets.

Predicted Targets of Tripterygium wilfordii Alkaloids

Based on network pharmacology studies of alkaloids from Tripterygium wilfordii, several core targets have been identified that are implicated in cancer signaling pathways, particularly in the context of cisplatin-resistant ovarian cancer.[1] While not exclusively for Wilforine D, these represent high-probability candidate targets.

| Target Protein | Gene Name | Function | Predicted Binding Affinity (ΔG, kcal/mol) |

| Epidermal Growth Factor Receptor | EGFR | Receptor tyrosine kinase involved in cell proliferation and survival. | ≤ -7.0 |

| Janus Kinase 1 | JAK1 | Non-receptor tyrosine kinase in the JAK-STAT pathway, crucial for cytokine signaling. | ≤ -7.0 |

| Janus Kinase 2 | JAK2 | Non-receptor tyrosine kinase in the JAK-STAT pathway, involved in cell growth and differentiation. | ≤ -7.0 |

| Tyrosine-protein Phosphatase Non-receptor Type 11 | PTPN11 | A protein tyrosine phosphatase that regulates various cell signaling pathways. | ≤ -7.0 |

| Steroid 5-alpha-reductase 1 | SRD5A1 | Enzyme involved in steroid metabolism. | ≤ -7.0 |

Table 1: Predicted core targets of Tripterygium wilfordii alkaloids and their predicted binding affinities from molecular docking studies. The binding affinities are generalized from the findings on multiple alkaloids from the plant.[1]

Key Signaling Pathways

The predicted targets of Tripterygium wilfordii alkaloids converge on several critical signaling pathways that are often dysregulated in cancer. The inhibition of these pathways is a plausible mechanism for the observed anti-tumor effects.[1]

A key predicted mechanism involves the coordinated inhibition of the PTPN11, EGFR, and JAK signaling pathways, which subsequently downregulates downstream pro-survival pathways such as PI3K-AKT, JAK-STAT, and ERK-MAPK.[1]

Experimental Protocols

Network pharmacology is a systems-level approach that integrates chemical, genomic, and pharmacological information to understand the complex interactions between drugs and biological systems.[1]

Methodology:

-

Compound and Target Identification: The chemical structure of Wilforine D is used to query databases such as PubChem and DrugBank. Potential targets are predicted using platforms like the SwissTargetPrediction server, which relies on a combination of 2D and 3D similarity measures to known ligand-target interactions.

-

Network Construction: A compound-target network is constructed to visualize the interactions between Wilforine D (and related compounds) and their predicted protein targets. This is often performed using software like Cytoscape.

-

Protein-Protein Interaction (PPI) Network Analysis: The predicted targets are submitted to a PPI database, such as STRING, to identify known and predicted interactions among them. This helps to elucidate the broader biological context of the predicted targets.

-

Pathway and Functional Enrichment Analysis: The list of predicted targets is analyzed using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) or Metascape to identify enriched biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms. This provides insights into the potential biological functions affected by the compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][7]

Methodology:

-

Ligand Preparation: The 3D structure of Wilforine D is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a force field like MMFF94. This is typically done using software like ChemBio3D Ultra or Avogadro.

-

Protein Preparation: The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned. This is often performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

-